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Compound of Interest

Compound Name: Lopinavir Metabolite M-1

Cat. No.: B1675083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lopinavir, an antiretroviral protease inhibitor, is a critical component of highly active

antiretroviral therapy (HAART) for the treatment of HIV-1 infection. The drug undergoes

extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4)

isoenzyme. One of its major oxidative metabolites is M-1. The availability of a well-

characterized Lopinavir Metabolite M-1 analytical standard is crucial for various applications

in drug development, including pharmacokinetic studies, drug-drug interaction assays, and as a

reference standard in the quality control of the active pharmaceutical ingredient (API).

These application notes provide a comprehensive overview of the synthesis and

characterization of the Lopinavir Metabolite M-1 standard. Detailed experimental protocols for

its preparation and analytical characterization are presented to ensure reproducibility and

accuracy in research and quality control settings.

Synthesis of Lopinavir Metabolite M-1
The synthesis of Lopinavir Metabolite M-1 involves the selective oxidation of the parent

lopinavir molecule. The following protocol is a proposed synthetic route based on analogous

chemical transformations described for lopinavir and its impurities.
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Experimental Workflow: Synthesis

Lopinavir (Starting Material) Oxidation Reaction
(e.g., with a mild oxidizing agent)

 Reagents/Catalyst Aqueous Work-up
and Extraction

 Quenching Chromatographic Purification
(e.g., Column Chromatography)

 Crude Product Lopinavir Metabolite M-1
(Pure Standard)

 Purified Product
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Caption: Synthetic workflow for Lopinavir Metabolite M-1.

Experimental Protocol: Synthesis
Materials and Reagents:

Lopinavir

Mild oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or similar)

Dichloromethane (DCM)

Methanol (MeOH)

Ethyl acetate (EtOAc)

Hexane

Saturated aqueous sodium bicarbonate solution

Brine solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask, dissolve Lopinavir in a suitable organic solvent

such as dichloromethane.
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Oxidation: To the stirred solution, add a mild oxidizing agent portion-wise at room

temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or

High-Performance Liquid Chromatography (HPLC).

Quenching and Work-up: Upon completion of the reaction, quench the reaction mixture with

a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract

the aqueous layer with dichloromethane.

Extraction and Drying: Combine the organic layers, wash with brine, and dry over anhydrous

sodium sulfate.

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient elution of ethyl acetate in hexane to afford pure Lopinavir Metabolite M-1.

Final Product: Concentrate the fractions containing the pure product under reduced pressure

to yield Lopinavir Metabolite M-1 as a solid.

Characterization of Lopinavir Metabolite M-1
Standard
The synthesized Lopinavir Metabolite M-1 should be thoroughly characterized to confirm its

identity, purity, and quality as a reference standard. The following are the recommended

analytical techniques and protocols.
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Caption: Analytical workflow for the characterization of Lopinavir Metabolite M-1.

High-Performance Liquid Chromatography (HPLC) for
Purity Determination
Protocol:
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Parameter Condition

Instrumentation
HPLC system with UV/Vis or Diode Array

Detector (DAD)

Column
C18 reverse-phase column (e.g., 4.6 mm x 250

mm, 5 µm particle size)

Mobile Phase

A gradient mixture of Acetonitrile and a buffer

solution (e.g., 0.02 M potassium dihydrogen

phosphate, pH adjusted to 3.0 with phosphoric

acid)

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection UV at 210 nm

Injection Volume 10 µL

Sample Preparation

Dissolve an accurately weighed amount of the

M-1 standard in the mobile phase to a final

concentration of approximately 0.5 mg/mL.

Expected Results: A single major peak corresponding to Lopinavir Metabolite M-1 should be

observed. The purity is calculated based on the peak area percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
for Identity Confirmation
Protocol:
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Parameter Condition

Instrumentation
LC-MS/MS system with an electrospray

ionization (ESI) source

LC Conditions
Similar to the HPLC method described above,

but with a compatible volatile buffer if necessary.

Ionization Mode Positive Electrospray Ionization (ESI+)

Mass Analyzer
Quadrupole Time-of-Flight (Q-TOF) or Triple

Quadrupole (QqQ)

Scan Mode
Full scan for molecular ion determination and

product ion scan for fragmentation analysis.

Collision Energy
Optimized to induce fragmentation of the parent

ion.

Expected Results:

Analyte
Molecular
Formula

[M+H]⁺
(Calculated)

[M+H]⁺
(Observed)

Key Fragment
Ions (m/z)

Lopinavir

Metabolite M-1
C₃₇H₄₆N₄O₆ 643.3490 To be determined

To be determined

based on

experimental

fragmentation

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter ¹H NMR ¹³C NMR

Instrument
400 MHz or higher NMR

spectrometer

100 MHz or higher NMR

spectrometer

Solvent

Deuterated chloroform (CDCl₃)

or Deuterated dimethyl

sulfoxide (DMSO-d₆)

Deuterated chloroform (CDCl₃)

or Deuterated dimethyl

sulfoxide (DMSO-d₆)

Standard
Tetramethylsilane (TMS) as an

internal standard

Tetramethylsilane (TMS) as an

internal standard

Temperature Room temperature Room temperature

Expected Data: The ¹H and ¹³C NMR spectra should be consistent with the proposed structure

of Lopinavir Metabolite M-1. Specific chemical shifts and coupling constants should be

assigned to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for
Functional Group Analysis
Protocol:

Parameter Condition

Instrument FT-IR Spectrometer

Sample Prep
Potassium bromide (KBr) pellet or as a thin film

on a salt plate (e.g., NaCl)

Scan Range 4000 - 400 cm⁻¹

Expected Data: The IR spectrum should show characteristic absorption bands for the functional

groups present in Lopinavir Metabolite M-1, such as O-H stretching (hydroxyl group), N-H

stretching (amide groups), C=O stretching (amide and ketone groups), and C-O stretching

(ether linkage).

Quantitative Data Summary
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The following table summarizes the expected quantitative data for a successfully synthesized

and characterized Lopinavir Metabolite M-1 standard.

Parameter Specification

Chemical Formula C₃₇H₄₆N₄O₆

Molecular Weight 642.79 g/mol

Appearance White to off-white solid

Synthesis Yield To be determined experimentally

Purity (by HPLC) ≥ 98%

Molecular Ion [M+H]⁺ (by LC-MS) Consistent with the calculated value (643.35)

Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis

and comprehensive characterization of the Lopinavir Metabolite M-1 standard. Adherence to

these detailed methodologies will ensure the production of a high-quality reference standard

suitable for use in a variety of research and drug development applications. The provided

diagrams and tables facilitate a clear understanding of the experimental workflows and data

interpretation.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and
Characterization of Lopinavir Metabolite M-1 Standard]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1675083#synthesis-and-
characterization-of-lopinavir-metabolite-m-1-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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